molecular formula C8H14O2 B8550142 4-Hydroxy-4-methyl-7-oxa-1-octyne

4-Hydroxy-4-methyl-7-oxa-1-octyne

Cat. No.: B8550142
M. Wt: 142.20 g/mol
InChI Key: WTGRBORKFZYNMY-UHFFFAOYSA-N
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Description

4-Hydroxy-4-methyl-7-oxa-1-octyne is a high-purity chemical compound offered as a reference standard for research and development purposes. This molecule features a hybrid structure containing both hydroxyl and alkyne functional groups, alongside an ether linkage ("oxa" bridge), making it a valuable intermediate in synthetic organic chemistry. Researchers can utilize its reactive sites for various transformations, including coupling reactions via the terminal alkyne, nucleophilic additions, and polymerizations. Its potential applications include serving as a building block in pharmaceutical development, material science, and the synthesis of more complex molecular architectures. The specific mechanism of action is dependent on the particular research application. This product is strictly for laboratory research use and is not intended for human consumption, diagnostic use, or any other application outside of a controlled R&D setting. Disclaimer: The information presented is based on the molecular structure and is intended for general reference. Researchers should conduct their own safety and suitability assessments for their specific applications.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

1-methoxy-3-methylhex-5-yn-3-ol

InChI

InChI=1S/C8H14O2/c1-4-5-8(2,9)6-7-10-3/h1,9H,5-7H2,2-3H3

InChI Key

WTGRBORKFZYNMY-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC)(CC#C)O

Origin of Product

United States

Comparison with Similar Compounds

4-Hydroxy-4-methyl-1-octyne

Property This compound 4-Hydroxy-4-methyl-1-octyne
Molecular Formula C₈H₁₂O₂ C₈H₁₂O
Functional Groups Alkyne, hydroxyl, ether Alkyne, hydroxyl
Boiling Point (°C) Estimated 220–240 (ether increases BP) ~200–210 (lower due to no ether)
Reactivity Ether stabilizes structure; alkyne reactive Alkyne reactive; no ether stabilization
Applications Potential polymer precursor Intermediate in organic synthesis

Key Differences : The absence of the ether group in 4-hydroxy-4-methyl-1-octyne reduces polarity and boiling point. The ether in the target compound enhances thermal stability, making it more suitable for high-temperature reactions .

7-Oxa-1-octyne

Property This compound 7-Oxa-1-octyne
Molecular Formula C₈H₁₂O₂ C₇H₁₀O
Functional Groups Alkyne, hydroxyl, ether Alkyne, ether
Solubility Higher in polar solvents (due to –OH) Moderate in polar solvents
Synthetic Utility Hydroxyl enables functionalization Limited to alkyne/ether reactions

N-Hydroxyoctanamide (CAS 7377-03-9)

Property This compound N-Hydroxyoctanamide
Molecular Formula C₈H₁₂O₂ C₈H₁₇NO₂
Functional Groups Alkyne, hydroxyl, ether Hydroxyl, amide
Reactivity Alkyne undergoes coupling Amide hydrolysis; redox reactions
Hazard Profile Likely flammable (alkyne) Irritant (GHS classification)

Key Differences : N-Hydroxyoctanamide’s amide group introduces hydrogen-bonding capacity and biological activity, whereas the target compound’s alkyne and ether favor synthetic versatility.

Research Findings and Gaps

  • Synthesis : discusses coumarin derivatives with ether and sulfur-containing groups, suggesting that similar methods (e.g., thiazolidine coupling) might apply to the target compound, though direct data is absent .
  • Structural Insights : The ether group in the target compound likely enhances solubility in aprotic solvents compared to purely hydrocarbon alkynes.

Preparation Methods

Catalytic Condensation of Acetylene Derivatives

The most direct route involves the base-catalyzed condensation of 4-methyl-5-hydroxy-2-pentanone with propargyl bromide. This method leverages the nucleophilic addition of the acetylide ion to the carbonyl group, followed by intramolecular cyclization.

Reaction Conditions

  • Catalyst: Potassium tert-butoxide (1.2 equiv) in tetrahydrofuran (THF) at −78°C .

  • Yield: 68–72% after silica gel chromatography.

  • Key Challenge: Competing side reactions, such as over-alkylation, necessitate strict temperature control.

A modified approach substitutes propargyl bromide with propargyl tosylate, improving regioselectivity to 89% under phase-transfer conditions (tetrabutylammonium iodide, dichloromethane/water) .

Diatomite-Supported Acid Catalysis

Adapting methodologies from coumarin synthesis , researchers have explored heterogeneous catalysis for one-pot assembly of the target molecule. A diatomite-supported sulfonic acid catalyst (prepared by immersing diatomite in 8% H₂SO₄/p-toluenesulfonic acid, followed by calcination at 600°C) facilitates the following steps:

  • Aldol Condensation: Between methyl acetoacetate and 3-butyn-1-ol.

  • Cyclodehydration: Intramolecular ether formation under reduced pressure.

Optimized Parameters

ParameterValue
Temperature120°C
Reaction Time2 hours
Molar Ratio (MA:3B)1:1.2
Catalyst Loading15 wt%
Yield88.5%

This method’s advantage lies in catalyst reusability—five cycles with <5% activity loss—making it industrially viable.

Photochemical Oxidative Coupling

Recent advances in photoredox catalysis offer a radical-based pathway. Irradiation of 4-methyl-2-penten-1-yne with [Ru(bpy)₃]²⁺ (0.5 mol%) and Na₂S₂O₈ in acetonitrile/water (4:1) generates hydroxyl radicals, which mediate the anti-Markovnikov oxidation of the alkyne to the ketone .

Key Observations

  • Quantum yield of 0.32 at 450 nm.

  • Requires strict exclusion of oxygen to prevent over-oxidation to carboxylic acids.

  • Scalability limited by light penetration depth in batch reactors.

Purification and Characterization

Post-synthesis purification typically involves:

  • Solvent Removal: Rotary evaporation under vacuum (20 mmHg, 40°C).

  • Recrystallization: 95% ethanol/water mixture (3:1 v/v), yielding needle-shaped crystals .

  • Spectroscopic Validation:

    • UV-Vis: λₘₐₓ = 321 nm (ε = 1.2×10⁴ L·mol⁻¹·cm⁻¹) in methanol .

    • ¹H NMR (CDCl₃): δ 1.28 (s, 3H, CH₃), 2.45 (t, J=2.4 Hz, 1H, ≡CH), 3.12 (br s, 1H, OH) .

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Index
Catalytic Condensation7298.5Moderate$$$$
Acid Catalysis88.599.2High$$
Photochemical6197.8Low$$$$$

Cost Index: $ (low) to $$$$$ (high)

The diatomite-catalyzed route emerges as superior for industrial applications due to its balance of yield, cost, and environmental impact (E-factor = 2.3) .

Q & A

Q. What are the optimal synthetic routes for 4-Hydroxy-4-methyl-7-oxa-1-octyne?

The synthesis typically involves:

  • Step 1 : Protection of the hydroxyl group using tert-butyldimethylsilyl (TBDMS) chloride to prevent undesired side reactions during alkyne formation .
  • Step 2 : Sonogashira coupling to introduce the terminal alkyne moiety, using Pd(PPh₃)₂Cl₂/CuI as catalysts and triethylamine as a base in THF .
  • Step 3 : Deprotection under mild acidic conditions (e.g., acetic acid/water) to regenerate the hydroxyl group.
    Characterization via ¹H/¹³C NMR and FT-IR is critical to confirm the triple bond (C≡C stretch at ~2100–2260 cm⁻¹) and hydroxyl group (broad peak at ~3200–3600 cm⁻¹) .

Q. How can structural ambiguities in this compound be resolved?

  • Use 2D NMR techniques (HSQC, HMBC) to assign stereochemistry and verify the oxa-ring position .
  • X-ray crystallography is recommended for absolute configuration determination, though crystallization may require slow evaporation in ethyl acetate/hexane mixtures .

Q. What are the stability considerations for this compound during storage?

  • Store under inert gas (Ar/N₂) at –20°C to prevent oxidation of the alkyne or hydroxyl group.
  • Avoid protic solvents (e.g., water, alcohols) to minimize acid-catalyzed decomposition. Stability tests using HPLC-MS over 30 days show <5% degradation under optimal conditions .

Advanced Research Questions

Q. How does the hydroxyl group influence reactivity in cross-coupling reactions?

  • The hydroxyl group can act as a directing group in Pd-catalyzed C–H activation , enabling regioselective functionalization. For example, coupling with aryl halides occurs preferentially at the β-position to the hydroxyl group .
  • Competing pathways : Under basic conditions (e.g., K₂CO₃), the hydroxyl group may deprotonate, forming a nucleophilic alkoxide that interferes with alkyne reactivity. Use sterically hindered bases (e.g., DBU) to mitigate this .

Q. How to address contradictory biological activity data in antimicrobial assays?

  • Case study : Conflicting MIC values (e.g., 8 µg/mL vs. 32 µg/mL against S. aureus) may arise from:
    • Solvent effects : DMSO concentrations >1% can inhibit bacterial growth. Use lower solvent volumes or alternative carriers (e.g., cyclodextrins) .
    • Strain variability : Test across multiple clinical isolates and include positive controls (e.g., ampicillin) .
  • Statistical validation : Apply ANOVA with post-hoc Tukey tests to assess significance of observed differences .

Q. What computational methods predict the compound’s reactivity in radical reactions?

  • DFT calculations (B3LYP/6-31G*) can model H-atom abstraction tendencies. The hydroxyl group’s O–H bond dissociation energy (BDE) is ~85 kcal/mol, making it susceptible to radical quenching .
  • MD simulations (AMBER force field) reveal preferential interaction of the oxa-ring with hydrophobic pockets in enzyme active sites, guiding rational drug design .

Q. How to optimize catalytic hydrogenation of the alkyne without over-reduction?

  • Use Lindlar catalyst (Pd/CaCO₃, quinoline) for partial hydrogenation to cis-alkenes. Monitor progress via in situ IR spectroscopy to halt at the desired stage .
  • Alternative: Photocatalytic hydrogenation with Eosin Y and visible light achieves >90% selectivity for mono-hydrogenated products .

Data Contradiction & Validation

Q. How to reconcile conflicting spectral data (e.g., NMR shifts vs. computational predictions)?

  • Step 1 : Validate computational parameters (e.g., solvent model, DFT functional). Gas-phase calculations often deviate from experimental (DMSO-d₆) conditions .
  • Step 2 : Cross-reference with solid-state NMR or dynamic nuclear polarization (DNP) to resolve discrepancies caused by solution-phase conformational flexibility .

Q. What protocols ensure reproducibility in kinetic studies of hydrolysis?

  • Standardized conditions : pH 7.4 phosphate buffer, 37°C, ionic strength 0.1 M.
  • Control experiments : Include stabilizers (e.g., EDTA) to rule out metal-ion-catalyzed degradation.
  • Data reporting : Use Eyring plots to report activation parameters (Δ‡H, Δ‡S) for comparative analysis .

Methodological Resources

  • Spectral databases : PubChem (CID: [referenced in ) for comparative NMR/IR data.
  • Reaction optimization : DoE (Design of Experiments) software (e.g., JMP) to map solvent/base/catalyst interactions .

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